molecular formula C9H10O2 B582828 Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) CAS No. 157563-46-7

Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI)

Cat. No.: B582828
CAS No.: 157563-46-7
M. Wt: 150.177
InChI Key: KIVKPURPJAORKA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) is an organic compound that features a benzene ring substituted with a formyl group and a hydroxyethyl group. This compound is a derivative of benzaldehyde, which is among the simplest aromatic aldehydes and is widely used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) can be achieved through several methods. One common approach involves the reduction of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) typically involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) involves its interaction with various molecular targets and pathways. Upon entering the body, it is rapidly distributed, especially in the blood and kidneys, and is excreted primarily through the urine. The compound undergoes oxidation to form benzoic acid, which is then conjugated with glucuronic acid or hippuric acid for excretion .

Comparison with Similar Compounds

Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) can be compared with other similar compounds such as benzaldehyde and its derivatives:

The uniqueness of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

157563-46-7

Molecular Formula

C9H10O2

Molecular Weight

150.177

IUPAC Name

2-[(1S)-1-hydroxyethyl]benzaldehyde

InChI

InChI=1S/C9H10O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-7,11H,1H3/t7-/m0/s1

InChI Key

KIVKPURPJAORKA-ZETCQYMHSA-N

SMILES

CC(C1=CC=CC=C1C=O)O

Synonyms

Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI)

Origin of Product

United States

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